

Spectroscopic Data and Characterization of 4-Hydroxymethylphenol 1-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxymethylphenol 1-O-rhamnoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxymethylphenol 1-O-rhamnoside**, a phenolic glycoside with potential applications in pharmaceutical and biomedical research. The information presented herein is essential for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

Chemical Formula: $C_{13}H_{18}O_6$ [1] Molecular Weight: 270.28 g/mol [1] IUPAC Name: 4-(hydroxymethyl)phenyl 6-deoxy- α -L-mannopyranoside CAS Number: 478314-67-9 [1]

4-Hydroxymethylphenol 1-O-rhamnoside consists of a 4-hydroxymethylphenol (also known as 4-hydroxybenzyl alcohol) aglycone linked to a rhamnose sugar moiety via an O-glycosidic bond at the phenolic hydroxyl group.

Spectroscopic Data

While a complete, experimentally verified dataset for **4-Hydroxymethylphenol 1-O-rhamnoside** is not readily available in the public domain, the following tables present predicted and comparative data based on the well-characterized spectroscopic features of its constituent parts: the 4-hydroxymethylphenol aglycone and the rhamnoside moiety. The data for the

aglycone is derived from extensive studies on gastrodin (4-hydroxymethylphenol 1-O-glucoside) and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **4-Hydroxymethylphenol 1-O-rhamnoside** are presented in Tables 1 and 2, respectively. These predictions are based on the analysis of similar structures, such as gastrodin and various flavonoid rhamnosides.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Hydroxymethylphenol 1-O-rhamnoside** (in D_2O , 400 MHz)

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2, 6	7.25	d	8.5
3, 5	7.05	d	8.5
7 (CH_2)	4.58	s	
Rhamnoside			
1'	5.40	d	1.5
2'	4.10	dd	3.5, 1.5
3'	3.85	dd	9.5, 3.5
4'	3.50	t	9.5
5'	3.75	dq	9.5, 6.2
6' (CH_3)	1.25	d	6.2

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Hydroxymethylphenol 1-O-rhamnoside** (in D_2O , 100 MHz)

Position	Predicted Chemical Shift (δ , ppm)
Aglycone	
1	157.0
2, 6	117.0
3, 5	129.5
4	135.0
7 (CH ₂)	63.0
Rhamnoside	
1'	102.0
2'	72.0
3'	72.5
4'	74.0
5'	70.5
6' (CH ₃)	17.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for **4-Hydroxymethylphenol 1-O-rhamnoside**

Ionization Mode	Expected [M+H] ⁺	Expected [M+Na] ⁺	Key Fragment Ions (m/z)
ESI-Positive	271.1125	293.0944	125.0597 ([Aglycone+H] ⁺), 107.0491 ([Aglycone- H ₂ O+H] ⁺)

The fragmentation pattern in MS/MS experiments would likely show a characteristic loss of the rhamnoside moiety (a neutral loss of 146.0579 u), resulting in a prominent peak corresponding to the protonated aglycone at m/z 125.0597.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Infrared (IR) Absorption Bands for **4-Hydroxymethylphenol 1-O-rhamnoside**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretching (hydroxyl groups of rhamnose and hydroxymethyl group)
2950-2850	C-H stretching (aliphatic)
1610, 1510	C=C stretching (aromatic ring)
1250-1000	C-O stretching (glycosidic bond, alcohols, ether)
830	p-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores such as aromatic rings.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for **4-Hydroxymethylphenol 1-O-rhamnoside** (in Methanol)

λ_{max} (nm)	Chromophore
~225	Benzene ring (E2-band)
~275	Benzene ring (B-band)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for phenolic glycosides, which can be adapted for **4-Hydroxymethylphenol 1-O-rhamnoside**.

Sample Preparation

The compound should be of high purity, typically >95% as determined by HPLC or qNMR. For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) at a concentration of 1-10 mg/mL. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1-10 µg/mL. For IR spectroscopy, the sample can be analyzed as a KBr pellet or a thin film. For UV-Vis spectroscopy, the sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance reading between 0.1 and 1.0.

NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled experiment is typically performed with a 45° pulse angle and a relaxation delay of 2-5 seconds.
- 2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like glycosides, typically in positive ion mode.

- Analysis: Full scan MS is used to determine the molecular ion, and tandem MS (MS/MS) is used to obtain fragmentation information for structural confirmation.

Infrared (IR) Spectroscopy

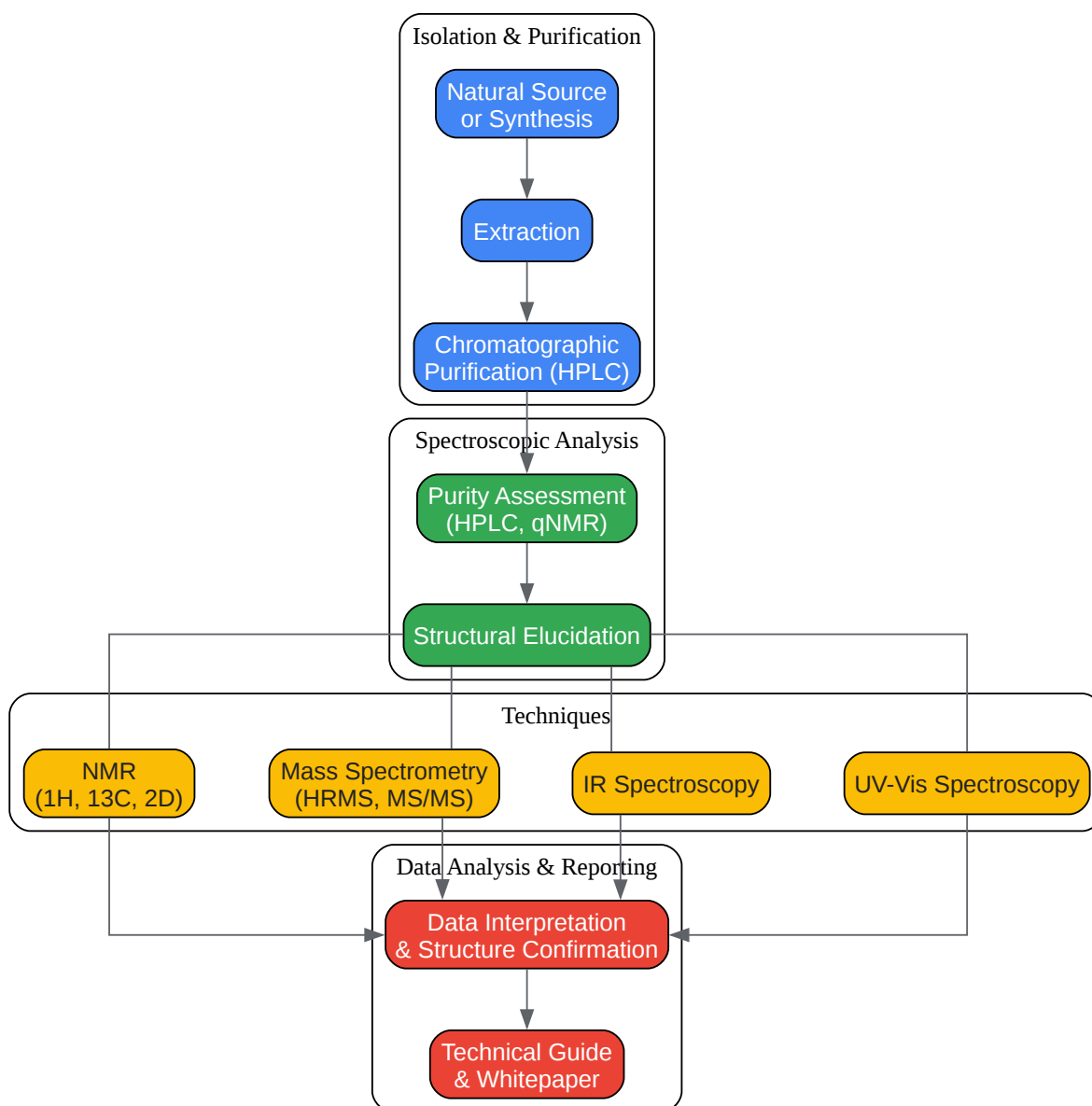
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Range: Typically scanned from 4000 to 400 cm^{-1} .
- Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or a solution of the sample is deposited on a salt plate and the solvent is evaporated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrument: A double-beam UV-Vis spectrophotometer.
- Range: Typically scanned from 200 to 400 nm.
- Solvent: A UV-grade solvent such as methanol or ethanol is used. A solvent blank is run for baseline correction.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **4-Hydroxymethylphenol 1-O-rhamnoside**.



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References

- 1. 4-Hydroxymethylphenol 1-o-rhamnoside | 478314-67-9 | DUA31467 [biosynth.com]
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